

# A Head-to-Head Comparison of Sativex and Other Antispasmodics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Sativex** (nabiximols) and other commonly prescribed antispasmodic agents for the management of spasticity, primarily in the context of multiple sclerosis (MS). The information presented is based on available clinical trial data and preclinical studies, with a focus on quantitative efficacy and safety outcomes, and detailed experimental methodologies.

## **Introduction to Antispasmodic Agents**

Spasticity, a common and often debilitating symptom of neurological conditions such as multiple sclerosis and spinal cord injury, is characterized by velocity-dependent increased muscle tone and involuntary muscle spasms.[1] Pharmacological intervention is a cornerstone of spasticity management, with several classes of drugs available, each with a distinct mechanism of action. This guide focuses on a comparative analysis of **Sativex**, a cannabinoid-based medicine, against traditional oral antispasmodics including baclofen, tizanidine, and dantrolene, as well as the anticonvulsant gabapentin which is also used to manage spasticity.

## **Mechanisms of Action: A Molecular Overview**

The therapeutic effects of these antispasmodic agents are rooted in their distinct interactions with neuronal signaling pathways.



- Sativex (Nabiximols): A combination of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), Sativex acts on the endocannabinoid system. THC is a partial agonist of cannabinoid receptors CB1 and CB2, while CBD has a more complex mechanism, including modulation of CB1 receptor activity.[2][3] Activation of presynaptic CB1 receptors in the central nervous system inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[4]
- Baclofen: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), baclofen is a selective agonist for GABA-B receptors.[5][6] Activation of these Gprotein coupled receptors leads to hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium influx, which in turn reduces the release of excitatory neurotransmitters.[5]
- Tizanidine: A centrally acting alpha-2 adrenergic agonist, tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[7][8] Its action at alpha-2 receptors in the spinal cord inhibits the release of excitatory amino acids from spinal interneurons.[8]
- Dantrolene: Unlike the other agents that act on the central nervous system, dantrolene
  exerts its effect directly on skeletal muscle. It inhibits the release of calcium from the
  sarcoplasmic reticulum by antagonizing the ryanodine receptor, thereby uncoupling
  excitation-contraction.
- Gabapentin: Although structurally related to GABA, gabapentin does not bind to GABA
  receptors. Its antispastic effect is thought to be mediated by its binding to the alpha-2-delta-1
  subunit of voltage-gated calcium channels, which reduces calcium influx and subsequently
  decreases the release of excitatory neurotransmitters.

## **Signaling Pathway Diagrams**

The following diagrams illustrate the primary signaling pathways for each class of antispasmodic agent.





#### Click to download full resolution via product page

#### Sativex Signaling Pathway.



Click to download full resolution via product page

**Baclofen Signaling Pathway.** 





Click to download full resolution via product page

#### **Tizanidine Signaling Pathway.**

## **Head-to-Head Comparison: Efficacy and Safety Data**

The following tables summarize quantitative data from clinical trials. It is important to note that direct head-to-head trials for **Sativex** against other antispasmodics are limited. Much of the **Sativex** data comes from placebo-controlled trials, some of which were add-on therapies to existing antispasmodic regimens.

# Table 1: Efficacy of Antispasmodics in Multiple Sclerosis Spasticity



| Drug/Regimen               | Study Design                                                        | Primary Efficacy<br>Endpoint                                                    | Key Findings                                                                                                                                                                                                       |
|----------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sativex (add-on)           | SAVANT Trial: Double-blind, placebo- controlled, randomized.[9][10] | ≥30% improvement in spasticity Numeric Rating Scale (NRS) score at 12 weeks.[9] | Sativex: 77.4% responders vs. Placebo: 32.1% responders (p < 0.0001).[9] Significant improvements in mean spasticity NRS, pain NRS, and Modified Ashworth Scale (MAS) scores with Sativex compared to placebo. [9] |
| Sativex                    | Meta-analysis of 3 randomized, placebo-controlled trials.           | Change from baseline in spasticity NRS (0-10).                                  | Adjusted mean change from baseline: Sativex -1.30 vs. Placebo -0.97. Treatment difference: -0.32 (p = 0.026).[11]                                                                                                  |
| Baclofen                   | Double-blind,<br>crossover study in MS<br>patients.                 | Reduction in spasms, clonus, and improved joint movement.                       | Statistically significant reduction in frequency of spasms and clonus, and improved range of joint movement.[12]                                                                                                   |
| Tizanidine                 | Double-blind, placebo-<br>controlled trial in MS<br>patients.       | Reduction in muscle tone (Ashworth Scale).                                      | 20% mean reduction<br>in muscle tone with<br>tizanidine (24-36<br>mg/day) compared to<br>placebo.[13]                                                                                                              |
| Baclofen vs.<br>Tizanidine | Double-blind,<br>crossover trial in MS<br>patients.                 | Efficacy in reducing spasticity.                                                | No significant difference in efficacy was found between                                                                                                                                                            |



baclofen and tizanidine.[7]

**Table 2: Safety and Tolerability Profile** 

| Drug       | Common Adverse Events                                               | Discontinuation Rate due to Adverse Events                                                                                                                                        |
|------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sativex    | Dizziness, fatigue,<br>somnolence, dry mouth,<br>nausea.[9][14]     | In the SAVANT trial, adverse<br>events were generally mild to<br>moderate.[9] In a large<br>observational study, 18.7%<br>discontinued due to adverse<br>events over 6 months.[1] |
| Baclofen   | Drowsiness, dizziness, weakness, fatigue, confusion, nausea.[5][15] | In one study, baclofen was withdrawn in 10 patients due to intolerable side effects and in 9 due to increased weakness.[5]                                                        |
| Tizanidine | Dry mouth, somnolence, dizziness, asthenia.[7][8]                   |                                                                                                                                                                                   |

# **Experimental Protocols Assessment of Spasticity in Clinical Trials**

The efficacy of antispasmodic agents in clinical trials is primarily assessed using patient-reported outcomes and clinician-rated scales.

0-10 Numerical Rating Scale (NRS) for Spasticity:

• Objective: To capture the patient's subjective perception of their spasticity severity.[16]



- Methodology: Patients are asked to rate the severity of their spasticity over a specified period (e.g., the last 24 hours) on an 11-point scale, where 0 represents "no spasticity" and 10 represents "the worst possible spasticity".[16][17] The question posed to the patient is typically standardized, for example: "Thinking about your spasticity over the last 24 hours, please rate its severity on a scale of 0 to 10."[17]
- Data Analysis: The primary endpoint is often the change from baseline in the mean NRS score. A clinically meaningful response is typically defined as a ≥30% reduction in the NRS score from baseline.[18][19]

#### Modified Ashworth Scale (MAS):

- Objective: A clinician-rated measure of muscle tone.
- Methodology: The clinician passively moves a limb through its full range of motion in one second. The resistance to passive movement is then graded on a 6-point ordinal scale:
  - 0: No increase in muscle tone.
  - 1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion when the affected part(s) is moved in flexion or extension.
  - 1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
  - 2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
  - 3: Considerable increase in muscle tone, passive movement difficult.
  - 4: Affected part(s) rigid in flexion or extension.
- Data Analysis: Changes in MAS scores from baseline are compared between treatment groups.

## **Experimental Workflow: The SAVANT Trial**



The "**Sativex**® as add-on therapy vs. further optimized first-line ANTispastics" (SAVANT) trial provides a representative example of a modern clinical trial design for an add-on antispasmodic therapy.[9][20][21]



Click to download full resolution via product page



#### **SAVANT Trial Workflow.**

### **Discussion and Conclusion**

The available evidence suggests that **Sativex** is an effective add-on therapy for patients with multiple sclerosis-related spasticity who have not responded adequately to other antispasmodic medications.[1][9] The SAVANT trial demonstrated a clinically and statistically significant improvement in spasticity with the addition of **Sativex** compared to further optimization of standard antispasmodic therapy alone.[9][10]

Direct comparative data between **Sativex** and other first-line antispasmodics like baclofen and tizanidine from large, well-controlled trials are scarce. Preclinical data suggests that **Sativex** can be as effective as baclofen in reducing spasticity.[22] Older clinical trials comparing baclofen and tizanidine have shown similar efficacy, with differences primarily in their side-effect profiles; baclofen is more associated with muscle weakness, while tizanidine is more linked to dry mouth and somnolence.[7]

The choice of an antispasmodic agent should be individualized based on the patient's clinical presentation, comorbidities, and tolerance to side effects. For patients with an inadequate response to monotherapy with traditional agents, the addition of **Sativex** represents a viable therapeutic option with a distinct mechanism of action. Further head-to-head comparative effectiveness trials are warranted to better delineate the relative efficacy and safety of **Sativex** in relation to standard first-line antispasmodic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment failure of intrathecal baclofen and supra-additive effect of nabiximols in multiple sclerosis-related spasticity: a case report PMC [pmc.ncbi.nlm.nih.gov]



- 4. Sativex in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of baclofen (Lioresal) for spasticity in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baclofen for MS Muscle Spasms: How It Works, Side Effects, and More | MyMSTeam [mymsteam.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sativex® as Add-on therapy Vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial. THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 11. researchgate.net [researchgate.net]
- 12. Baclofen for spasticity in multiple sclerosis. Double-blind crossover and three-year study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. Baclofen (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. azmedmj.com [azmedmj.com]
- 19. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols\* (Sativex(®)), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cost-effectiveness of adding Sativex® spray to spasticity care in Belgium: using bootstrapping instead of Monte Carlo simulation for probabilistic sensitivity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]



- 22. Evaluation of the Effects of Sativex (THC BDS: CBD BDS) on Inhibition of Spasticity in a Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Sativex and Other Antispasmodics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#head-to-head-comparison-of-sativex-and-other-antispasmodics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com